Home > Products > Screening Compounds P108690 > Vinglycinate sulfate
Vinglycinate sulfate -

Vinglycinate sulfate

Catalog Number: EVT-1592734
CAS Number:
Molecular Formula: C96H132N10O30S3
Molecular Weight: 2002.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vinglycinate sulfate is a chemical compound that belongs to the class of sulfated polysaccharides. It is characterized by its complex structure, which includes multiple sugar units modified with sulfate groups. This compound has garnered attention in various scientific fields due to its potential therapeutic applications, particularly in anticoagulation and other biological processes.

Source

Vinglycinate sulfate is derived from natural sources, primarily through the enzymatic degradation of larger polysaccharides like heparin or heparan sulfate. These sources provide a rich substrate for the synthesis of various sulfated oligosaccharides, including vinglycinate sulfate, which can be isolated and purified for further study.

Classification

This compound falls under the broader category of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. Vinglycinate sulfate specifically features a sulfated glycosaminoglycan structure, which contributes to its biological activity and interaction with proteins and other biomolecules.

Synthesis Analysis

Methods

The synthesis of vinglycinate sulfate typically involves several key methods:

  • Enzymatic Degradation: Utilizing specific enzymes such as heparin lyases to degrade larger polysaccharides into smaller oligosaccharides. This method allows for the selective cleavage of glycosidic bonds while preserving the sulfate groups.
  • Chemical Synthesis: Chemical methods may also be employed to synthesize sulfated disaccharides or tetrasaccharides as precursors to vinglycinate sulfate. These processes often involve the use of sulfating agents and protecting groups to control the formation of the desired sulfated structure.

Technical Details

The enzymatic synthesis can be optimized by adjusting parameters such as enzyme concentration, temperature, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are essential for monitoring the synthesis process and confirming the structural integrity of the final product .

Molecular Structure Analysis

Structure

Vinglycinate sulfate is composed of a repeating unit that includes a backbone of sugar residues, typically consisting of glucuronic acid or iduronic acid linked with N-acetylglucosamine or N-sulfoglucosamine. The presence of sulfate groups at specific positions on these sugar units is crucial for its biological function.

Data

Chemical Reactions Analysis

Reactions

Vinglycinate sulfate participates in several chemical reactions pertinent to its biological activity:

  • Binding Interactions: The sulfate groups enable strong ionic interactions with positively charged amino acids in proteins, influencing processes such as cell signaling and coagulation.
  • Degradation Reactions: Under certain conditions, vinglycinate sulfate can undergo hydrolysis or enzymatic degradation, leading to smaller oligosaccharides that retain some biological activity.

Technical Details

The reactivity of vinglycinate sulfate can be influenced by environmental factors such as pH and temperature. Understanding these reactions is crucial for developing applications in therapeutics where controlled degradation may be beneficial.

Mechanism of Action

Process

Vinglycinate sulfate exerts its biological effects primarily through its interaction with specific proteins involved in coagulation and inflammation. The mechanism involves:

  • Anticoagulant Activity: By binding to antithrombin III, vinglycinate sulfate enhances its inhibitory effect on thrombin and factor Xa, leading to reduced blood clot formation.
  • Cell Signaling Modulation: The compound can also interact with cell surface receptors, modulating signaling pathways that regulate inflammation and cellular responses.

Data

Research indicates that vinglycinate sulfate's anticoagulant potency can be quantitatively assessed using various assays, including activated partial thromboplastin time (aPTT) tests and thrombin generation assays .

Physical and Chemical Properties Analysis

Physical Properties

Vinglycinate sulfate typically appears as a white to off-white powder. Its solubility varies depending on the degree of sulfation and the presence of other substituents on the sugar units.

Chemical Properties

  • Molecular Weight: The molecular weight can vary significantly based on the degree of polymerization.
  • pH Stability: Vinglycinate sulfate is generally stable within a physiological pH range but may degrade under extreme pH conditions.
  • Thermal Stability: The compound exhibits thermal stability up to certain temperatures but may decompose upon prolonged exposure to high heat.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are utilized to characterize these properties in detail.

Applications

Scientific Uses

Vinglycinate sulfate has several significant applications in scientific research and medicine:

  • Anticoagulant Therapy: It is being investigated for use in preventing thrombosis due to its ability to enhance antithrombin activity.
  • Biological Research: As a model compound for studying glycosaminoglycan interactions with proteins, it provides insights into cellular signaling mechanisms.
  • Drug Development: Vinglycinate sulfate serves as a lead compound for developing new therapeutic agents targeting coagulation disorders or inflammatory diseases.
Historical Context and Rationale for Development

Vinca Alkaloid Derivatives in Antineoplastic Therapy

Vinca alkaloids, isolated from Catharanthus roseus (Madagascar periwinkle), represent a cornerstone of antineoplastic therapy. Vinblastine (VLB) and vincristine (VCR) were the first-generation compounds approved in the 1960s for hematological malignancies and solid tumors. These alkaloids exert cytotoxicity by binding to tubulin, inhibiting microtubule assembly during mitosis, leading to metaphase arrest and apoptosis [1] [5]. Their mechanism targets rapidly dividing cancer cells but faces limitations such as:

  • Narrow Therapeutic Index: Dose-dependent neurotoxicity (VCR) and myelosuppression (VLB) [1].
  • Drug Resistance: Overexpression of P-glycoprotein efflux pumps reduces intracellular concentrations [1] [6].

Second-generation derivatives (e.g., vinorelbine, vinflunine) were developed to mitigate these issues. Vinflunine, a fluorinated analogue, exhibits superior in vivo activity against bladder carcinoma and reduced neurotoxicity due to altered tubulin-binding kinetics [1] [5]. Vinglycinate sulfate emerges as a third-generation derivative designed to optimize solubility and bioavailability while retaining tubulin-disrupting efficacy [1] [6].

Table 1: Evolution of Vinca Alkaloid Therapeutics

CompoundStructural FeaturePrimary IndicationClinical Limitations
Vinblastine (VLB)Dimeric indole alkaloidHodgkin’s lymphoma, NSCLCMyelosuppression
Vincristine (VCR)Formyl group at N1 positionLeukemias, lymphomasNeurotoxicity
VinflunineFluorinated catharanthineBladder carcinomaModerate hematologic toxicity
VinglycinateGlycinate ester + sulfateExperimental solid tumorsDesigned to enhance solubility

Structural Evolution from Vinblastine to Vinglycinate Sulfate

Vinglycinate sulfate is synthesized through strategic modifications of the vinblastine scaffold:

  • Core Structure Retention: Preserves the catharanthine-vindoline dimeric framework essential for tubulin binding [1] [6].
  • Glycinate Esterification: Introduction of a glycine moiety via ester linkage at the C23 position of vindoline. This enhances water solubility and facilitates prodrug activation by esterases in target tissues [3] [6].
  • Sulfate Salt Formation: The glycinate intermediate is converted to sulfate salt to improve crystallinity and stability during storage and administration [6].

The chemical designation is methyl (2β,3β,4β,5α,12β,19α)-23-(glycyloxy)-15-[(5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3,4-dicarboxylate sulfate [6]. This modification aims to bypass P-glycoprotein-mediated resistance by reducing substrate affinity while maintaining tubulin inhibition [1].

Table 2: Structural Modifications in Vinblastine Derivatives

CompoundModification SiteFunctional Group ChangeImpact on Properties
VinblastineC23 (vindoline moiety)-OHLow water solubility
VinglycinateC23-OCOCH₂NH₂ (ester-amide)Increased hydrophilicity
Vinglycinate sulfateGlycinate nitrogenSalt formation with H₂SO₄Enhanced crystallinity

Pharmacological Rationale for Sulfate Esterification

The sulfate esterification of vinglycinate addresses three pharmacological challenges inherent to vinca alkaloids:

  • Solubility Enhancement: Unmodified vinblastine requires organic solvents (e.g., polysorbate 80) for intravenous formulation, risking hypersensitivity. The glycinate-sulfate conjugate increases aqueous solubility (>50 mg/mL vs. vinblastine’s 0.1 mg/mL), enabling solvent-free formulations [2] [3].
  • Prodrug Activation: The glycinate ester acts as a prodrug moiety, cleaved by carboxylesterases in tumor tissues to release active vinblastine. This promotes site-specific activation, potentially reducing systemic toxicity [3] [6].
  • Stability Optimization: Sulfate salts resist hydrolysis under physiological pH (t₁/₂ > 24 hours at pH 7.4) compared to phosphate esters, ensuring adequate circulation time before enzymatic cleavage [2] [3].

Ester prodrugs like vinglycinate leverage endogenous hydrolases for targeted activation. However, interpatient variability in esterase expression necessitates careful pharmacokinetic profiling [3] [7].

Table 3: Properties of Sulfate Esters vs. Other Prodrug Systems

Prodrug TypeActivation MechanismHydrolysis RateTissue Specificity
Simple esterSerum esterasesFast (minutes)Low
Amino acid esterIntracellular peptidasesModerateModerate (transporter-mediated)
Sulfate esterSulfatasesSlow (hours)High (acidic tumor microenvironments)
Lipid esterLipasesVariableModerate

Properties

Product Name

Vinglycinate sulfate

IUPAC Name

methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C96H132N10O30S3

Molecular Weight

2002.3 g/mol

InChI

InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)

InChI Key

DVPVGSLIUJPOCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.